

Chitinovorin C: A Technical Guide to a Unique β -Lactam Antibiotic

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Compound of Interest

Compound Name: Chitinovorin C

Cat. No.: B1198997

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Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The **Chitinovorin C** natural product, a member of the Chitinovorin family, represents a unique class of β -lactam antibiotics. Isolated from the bacterium *Flavobacterium chitinovorum*, **Chitinovorin C** is distinguished by a 7 α -formylamino group on its cephalosporin core. This technical guide provides a comprehensive overview of **Chitinovorin C**, including its chemical structure, isolation protocols, biological activity, and spectroscopic characterization. The information presented herein is compiled from foundational scientific literature to serve as a detailed resource for researchers in natural product chemistry, antibiotic development, and related fields.

Core Structure and Chemical Properties

Chitinovorin C is a cephalosporin-type β -lactam antibiotic. Its chemical structure was elucidated through a combination of spectroscopic methods and chemical degradation studies. The molecular formula for **Chitinovorin C** is C₁₆H₁₉N₅O₈S₂.

Key Structural Features:

- **Cephalosporin Nucleus:** A bicyclic system composed of a β -lactam ring fused to a dihydrothiazine ring.

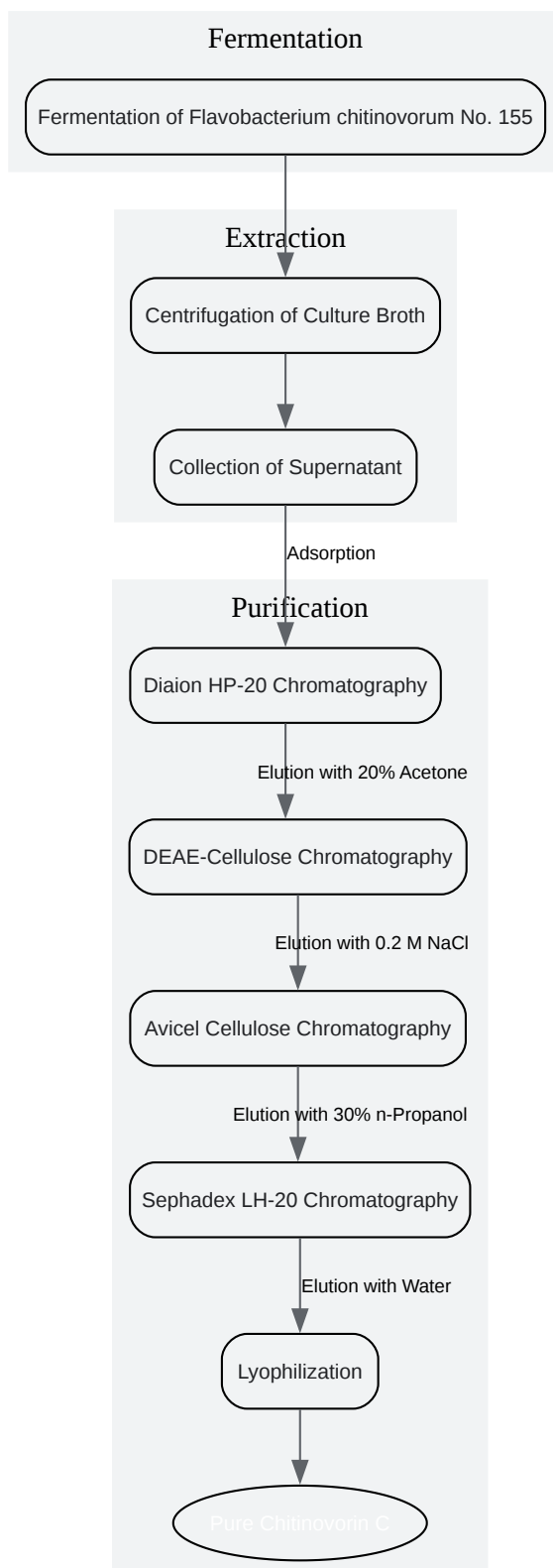
- **7 α -Formylamino Group:** A defining characteristic of the Chitinovorin family, this substituent at the C-7 position is crucial for its biological activity.
- **C-3 Side Chain:** A 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group attached to the C-3 position of the dihydrothiazine ring.
- **7-Methoxy Group:** The absence of a methoxy group at the 7-position distinguishes it from many other cephamycins.

Property	Value
Molecular Formula	C ₁₆ H ₁₉ N ₅ O ₈ S ₂
Molecular Weight	489.48 g/mol
Appearance	White powder
Solubility	Soluble in water and methanol
UV Absorption (in H ₂ O)	λ_{max} at 272 nm (E ₁ cm 1% 170)

Isolation and Purification

Chitinovorin C is produced by the bacterium *Flavobacterium chitinovorum* strain No. 155. The following protocol is a detailed methodology for its isolation and purification from a fermentation broth.

Experimental Workflow for Isolation and Purification



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Caption: Workflow for the isolation and purification of **Chitinovorin C**.

Detailed Protocol:

- Fermentation: *Flavobacterium chitinovorum* No. 155 is cultured in a suitable medium to produce **Chitinovorin C**.
- Broth Preparation: The culture broth is centrifuged to remove bacterial cells, and the resulting supernatant is collected.
- Initial Chromatography (Diaion HP-20): The supernatant is passed through a column of Diaion HP-20 resin. The active compounds are adsorbed onto the resin and subsequently eluted with 20% acetone.
- Anion-Exchange Chromatography (DEAE-Cellulose): The eluate from the previous step is subjected to DEAE-cellulose chromatography. **Chitinovorin C** is eluted with a 0.2 M sodium chloride solution.
- Partition Chromatography (Avicel Cellulose): The active fractions are then chromatographed on an Avicel cellulose column, with elution performed using 30% n-propanol.
- Size-Exclusion Chromatography (Sephadex LH-20): The final purification step involves size-exclusion chromatography on a Sephadex LH-20 column, using water as the eluent.
- Lyophilization: The purified fractions containing **Chitinovorin C** are lyophilized to yield a white powder.

Biological Activity

Chitinovorin C exhibits antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action is presumed to be the inhibition of bacterial cell wall synthesis, a hallmark of β -lactam antibiotics. The 7α -formylamino group is thought to confer resistance to some β -lactamases.

Minimum Inhibitory Concentrations (MIC) of Chitinovorin C

The following table summarizes the in vitro antibacterial activity of **Chitinovorin C** against a range of microorganisms.

Test Organism	MIC (µg/mL)
Staphylococcus aureus 209P	>100
Bacillus subtilis PCI 219	12.5
Escherichia coli NIHJ	3.13
Klebsiella pneumoniae	6.25
Proteus vulgaris	0.78
Proteus morgani	1.56
Serratia marcescens	3.13
Pseudomonas aeruginosa	>100

Spectroscopic Data

The structure of **Chitinovorin C** was determined using a combination of spectroscopic techniques.

Spectroscopic Method	Key Data
UV Spectroscopy	λ_{max} at 272 nm in water.
IR Spectroscopy (KBr)	Bands at 1760 cm^{-1} (β -lactam carbonyl), 1660 cm^{-1} (amide carbonyls).
^1H NMR (D_2O)	δ 3.84 (3H, s, $-\text{OCH}_3$), 5.24 (1H, d, $J=5\text{Hz}$, H-6), 5.76 (1H, d, $J=5\text{Hz}$, H-7), 8.16 (1H, s, $-\text{CHO}$).
^{13}C NMR (D_2O)	δ 175.4 (C-5), 168.8 (amide $\text{C}=\text{O}$), 164.2 ($-\text{CHO}$), 128.5 (C-3), 60.8 (C-6), 59.2 (C-7), 58.6 ($-\text{OCH}_3$), 28.9 (C-2).
Mass Spectrometry	High-resolution mass spectrometry confirmed the molecular formula $\text{C}_{16}\text{H}_{19}\text{N}_5\text{O}_8\text{S}_2$.

Biosynthesis

While the specific biosynthetic pathway of **Chitinovorin C** has not been fully elucidated, it is likely to follow the general pathway for cephalosporin biosynthesis with some key modifications.

Proposed Biosynthetic Pathway



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Caption: A proposed biosynthetic pathway for **Chitinovorin C**.

The pathway likely begins with the condensation of L-α-aminoadipic acid, L-cysteine, and D-valine to form the tripeptide δ -(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by oxidative cyclization to form isopenicillin N, which is then epimerized and ring-expanded to deacetoxycephalosporin C. Subsequent tailoring steps, including hydroxylation, carbamoylation, and a key formylation step, would lead to the final structure of **Chitinovorin C**. The enzymatic machinery for the addition of the 7 α -formylamino group is a particularly interesting area for future research.

Total Synthesis

To date, a total synthesis of **Chitinovorin C** has not been reported in the scientific literature. The development of a synthetic route to **Chitinovorin C** and its analogs would be a significant achievement, enabling further structure-activity relationship studies and potentially leading to the development of new antibiotics with improved properties.

Conclusion

Chitinovorin C is a noteworthy member of the β -lactam family of antibiotics due to its unique 7 α -formylamino substituent and its production by a bacterial source, *Flavobacterium chitinovorum*. This technical guide has provided a detailed overview of its chemical properties, isolation, biological activity, and spectroscopic characterization. Further research into the biosynthesis and total synthesis of **Chitinovorin C** will undoubtedly provide valuable insights into the discovery and development of novel antibacterial agents.

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